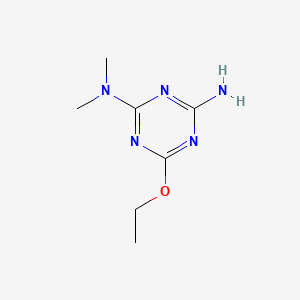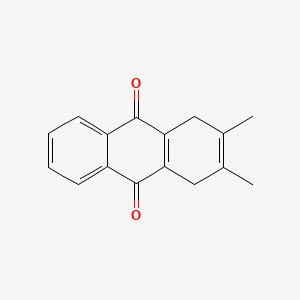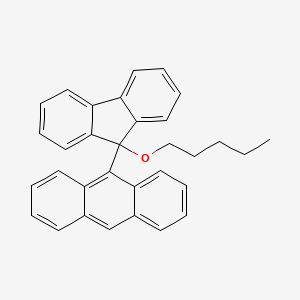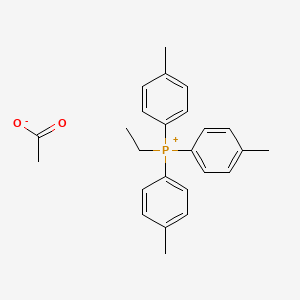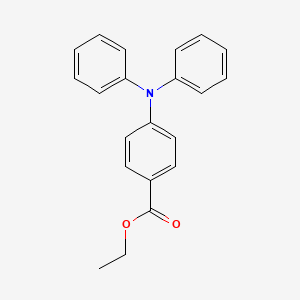![molecular formula C38H42N2O2 B15250789 1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 41578-10-3](/img/structure/B15250789.png)
1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C50H34N2O2. This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields such as dyes, pigments, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
科学研究应用
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
作用机制
The mechanism of action of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound also interacts with various enzymes and proteins, affecting their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and pigment.
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct optical and chemical properties. Its high stability and vibrant color make it particularly valuable in industrial applications, while its potential biological activity opens avenues for medical research .
属性
CAS 编号 |
41578-10-3 |
|---|---|
分子式 |
C38H42N2O2 |
分子量 |
558.8 g/mol |
IUPAC 名称 |
1,4-bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C38H42N2O2/c1-21(2)25-15-11-16-26(22(3)4)35(25)39-31-19-20-32(40-36-27(23(5)6)17-12-18-28(36)24(7)8)34-33(31)37(41)29-13-9-10-14-30(29)38(34)42/h9-24,39-40H,1-8H3 |
InChI 键 |
YGSXJYCOHXMNBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C(C)C)C(C)C)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
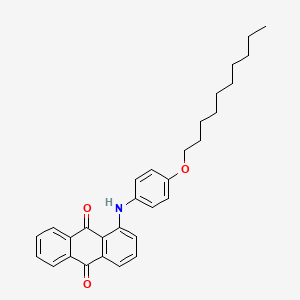
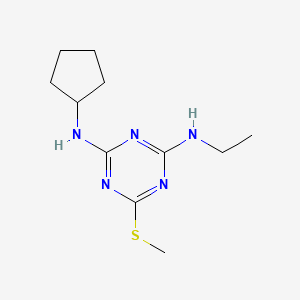
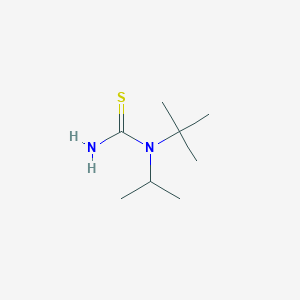
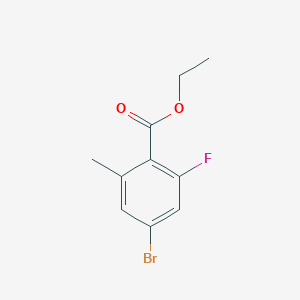
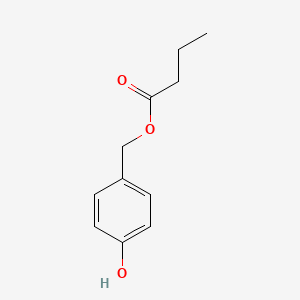
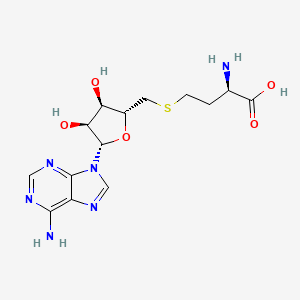
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
